3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone is a heterocyclic compound that contains both pyridine and pyridazine rings. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone typically involves multi-step reactions starting from commercially available precursors. One possible route could involve the following steps:
Formation of the pyridazinyl ring: Starting with an appropriate dicarbonyl compound, a cyclization reaction can be performed to form the pyridazinyl ring.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction.
Formation of the pyridinone ring: The pyridinone ring can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethoxy group.
Reduction: Reduction reactions could target the pyridazinyl ring or the pyridinone ring.
Substitution: Substitution reactions could occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound could modulate the activity of specific receptors by acting as an agonist or antagonist.
Pathway interference: The compound might interfere with specific cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(6-methoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a methoxy group instead of an ethoxy group.
3-amino-1-(6-ethoxy-4-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
3-amino-1-(5-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
Uniqueness
The uniqueness of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-amino-1-(6-ethoxypyridazin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-6-5-9(13-14-10)15-7-3-4-8(12)11(15)16/h3-7H,2,12H2,1H3 |
InChI Key |
DALKWJYVBQQAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.